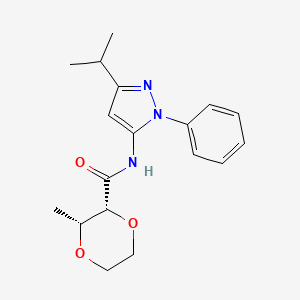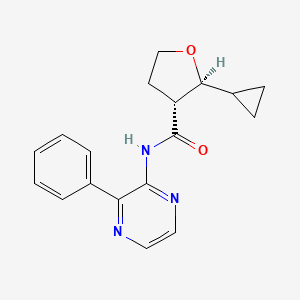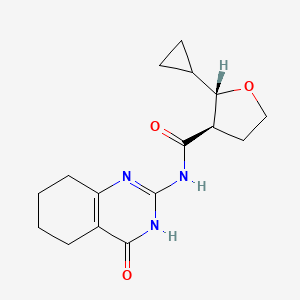![molecular formula C13H19NO6S B7353687 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol](/img/structure/B7353687.png)
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol, also known as sulfoxaflor, is a pesticide that belongs to the sulfoximine chemical class. It was first discovered and synthesized by Dow AgroSciences in the year 2006. Since then, it has been widely used in the agricultural industry to control various pests, including aphids, whiteflies, and thrips.
Mécanisme D'action
Sulfoxaflor works by targeting the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. It binds to the receptor and disrupts the normal function of the nervous system, leading to paralysis and death of the insect. Sulfoxaflor has a high affinity for the nAChRs in insects, which makes it highly effective in controlling pests.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have minimal impact on non-target organisms, including mammals, birds, and aquatic organisms. It has a low toxicity profile, which makes it safe for use in the agricultural industry. However, some studies have suggested that 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol may have sub-lethal effects on bees, which could impact their behavior and reproductive success.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfoxaflor has several advantages for use in lab experiments. It is highly effective in controlling pests, which makes it a valuable tool for studying the impact of pests on crops. Moreover, it has a low toxicity profile, which makes it safe for use in the lab. However, 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol has some limitations for use in lab experiments. It is expensive to produce, which can limit its availability for research purposes. Moreover, its efficacy can vary depending on the pest species and the environment, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol. One area of research is the development of new formulations of this compound that can enhance its efficacy and reduce its impact on non-target organisms. Another area of research is the study of the sub-lethal effects of this compound on bees and other pollinators. Additionally, more research is needed to understand the long-term impact of this compound on the environment and the ecosystem. Finally, there is a need for research on the development of new insecticides that can be used as alternatives to this compound, especially in cases where pests have developed resistance to it.
Conclusion:
Sulfoxaflor is a highly effective pesticide that has been widely used in the agricultural industry to control various pests. It works by targeting the nicotinic acetylcholine receptors in the nervous system of insects, leading to paralysis and death of the insect. Sulfoxaflor has a low toxicity profile, which makes it safe for non-target organisms, including bees. However, more research is needed to understand its impact on the environment and the ecosystem. Additionally, there is a need for research on the development of new insecticides that can be used as alternatives to this compound.
Méthodes De Synthèse
The synthesis of 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol involves a multi-step process that starts with the reaction of 2-methoxyphenol with chlorosulfonyl isocyanate to produce 5-chloro-2-methoxyphenyl isocyanate. This intermediate is then reacted with (S)-4-hydroxymethyl-2-methoxypyrrolidine to form this compound. The overall yield of this process is around 50%.
Applications De Recherche Scientifique
Sulfoxaflor has been extensively studied for its efficacy in controlling various pests in the agricultural industry. It has been found to be highly effective against aphids, whiteflies, and thrips, which are major pests that cause significant damage to crops. Several studies have also demonstrated its efficacy in controlling pests that have developed resistance to other insecticides. Moreover, 5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol is considered to be safe for non-target organisms, including bees, when used according to label directions.
Propriétés
IUPAC Name |
5-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]sulfonyl-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S/c1-19-10-5-9(8-15)14(7-10)21(17,18)11-3-4-13(20-2)12(16)6-11/h3-4,6,9-10,15-16H,5,7-8H2,1-2H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJDYNOVCMAIW-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)


![2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)


![1-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7353632.png)

![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)

![4-[[(2S)-2-methoxypropyl]sulfamoyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353685.png)
![4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)